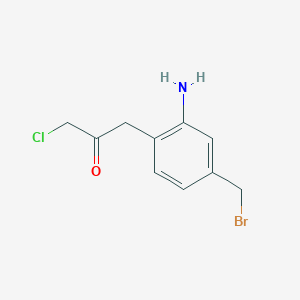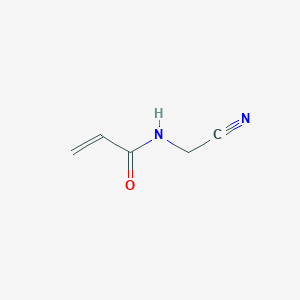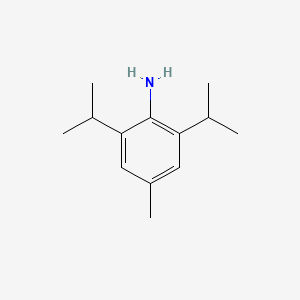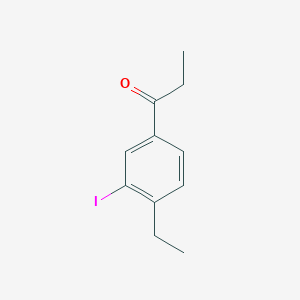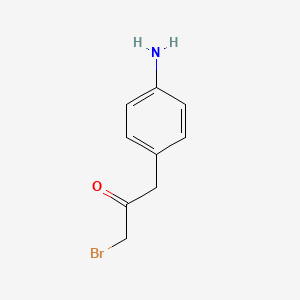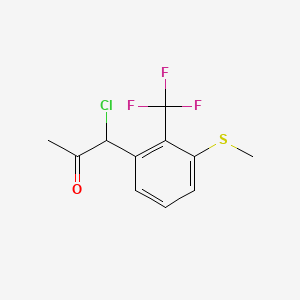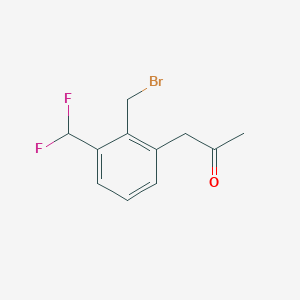
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrF2O This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethyl group. One common method involves the bromination of 2-(difluoromethyl)phenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products
Substitution: Products include hydroxyl, amino, or thiol derivatives of the original compound.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohol derivatives.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
- 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms also imparts distinct chemical properties, such as increased lipophilicity and resistance to metabolic degradation, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11BrF2O |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)5-8-3-2-4-9(11(13)14)10(8)6-12/h2-4,11H,5-6H2,1H3 |
Clé InChI |
VPHHYVHDSBZJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)C(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


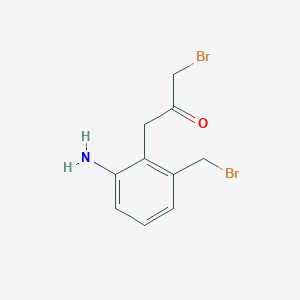
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)

